Cas no 10569-12-7 (Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)-)

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)- structure
10569-12-7 structure
Product name:Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)-
CAS No:10569-12-7
MF:C22H28O5
MW:372.454727172852
CID:1162522
PubChem ID:11975378

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)- Chemical and Physical Properties

Names and Identifiers

    • Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)-
    • Tetrahydro-2α,5β-bis(3,4-dimethoxyphenyl)-3β,4α-dimethylfuran
    • Galgravin
    • (2R,3S,4S,5S)-2,5-Bis(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran
    • (2S,3R,4S,5S)-2,5-Bis(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran
    • Ganschisandrin
    • Veraguensin
    • (+)-Veraguensin
    • Saucernetin
    • Galbelgin
    • 10569-12-7
    • BDBM50021522
    • F92798
    • AKOS040762657
    • HY-N9884
    • (-)-Galbelgin
    • CS-0204071
    • CHEMBL56917
    • (2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
    • 2,5-Bis-(3,4-dimethoxy-phenyl)-3,4-dimethyl-tetrahydro-furan
    • Tetrahydro-2alpha,5beta-bis(3,4-dimethoxyphenyl)-3beta,4alpha-dimethylfuran
    • DA-53473
    • Inchi: InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1
    • InChI Key: JLJAVUZBHSLLJL-WJWAULOUSA-N
    • SMILES: CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Computed Properties

  • Exact Mass: 372.19374
  • Monoisotopic Mass: 372.194
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2A^2
  • XLogP3: 2.936

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 479.1±45.0 °C at 760 mmHg
  • Flash Point: 190.4±28.6 °C
  • PSA: 46.15
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)- Security Information

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN5434-5 mg
Galbelgin
10569-12-7 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN5434-5mg
Galbelgin
10569-12-7
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN5434-1 mL * 10 mM (in DMSO)
Galbelgin
10569-12-7 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN5434-1 ml * 10 mm
Galbelgin
10569-12-7
1 ml * 10 mm
¥ 3330 2024-07-20

Additional information on Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)-

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-, (2S,3S,4S,5S)-

Furan derivatives have long been of interest in organic chemistry due to their unique electronic properties and structural versatility. Among these derivatives, Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-, (2S,3S,4S,5S)-, with CAS No. 10569-12-7 stands out as a compound with significant potential in various applications. This compound is a tetrahydrofuran derivative substituted with two 3,4-dimethoxyphenyl groups at the 2 and 5 positions of the furan ring and two methyl groups at the 3 and 4 positions. The stereochemistry of this compound is defined by its (2S,3S,4S,5S) configuration.

The synthesis of this compound involves a series of carefully designed reactions to achieve the desired stereochemistry and substitution pattern. Recent advancements in asymmetric synthesis have enabled the construction of this molecule with high enantiomeric excess (ee), making it a valuable chiral building block for further chemical transformations. The use of transition metal catalysts and chiral ligands has been pivotal in achieving the desired stereochemical outcome during the synthesis process.

One of the most intriguing aspects of Furan derivatives is their ability to engage in various types of chemical reactivity due to the electron-rich nature of the furan ring. In particular, Furan derivatives are known to undergo Diels-Alder reactions efficiently under thermal or Lewis acid catalyzed conditions. This reactivity has been exploited in recent studies to construct complex molecular frameworks with high precision.

In addition to its role as a building block in organic synthesis, Furan derivatives have also shown promise in biological systems. For instance, certain Furan-based compounds have demonstrated anti-inflammatory and antioxidant properties in vitro. These findings suggest that Furan derivatives could be explored further as potential leads for drug development.

The study of Furan derivatives has also extended into materials science. Due to their conjugated π-systems and ability to form stable radicals under certain conditions, Furan-based materials have been investigated for applications in organic electronics and photovoltaics.

Recent research has focused on understanding the photophysical properties of Furan derivatives, particularly their emission characteristics under UV light excitation. This knowledge is crucial for designing novel optoelectronic materials with tailored properties.

In conclusion, Furan derivatives, such as Furan tetrahydro-3 ,4-dimethyl-(2 S ,3 S ,4 S ,5 S ), continue to be a subject of intense research due to their structural diversity and functional versatility.

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